BTdCPU

説明

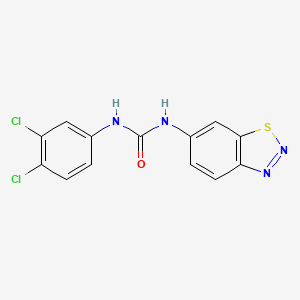

Structure

3D Structure

特性

IUPAC Name |

1-(1,2,3-benzothiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N4OS/c14-9-3-1-7(5-10(9)15)16-13(20)17-8-2-4-11-12(6-8)21-19-18-11/h1-6H,(H2,16,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUSUAWULNXMGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)NC3=CC(=C(C=C3)Cl)Cl)SN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BTdCPU

This document provides a comprehensive overview of the molecular mechanism of BTdCPU, a potent activator of the Heme-Regulated Inhibitor (HRI) kinase. It is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of BTdCPU's function, supported by experimental data and protocols.

Core Mechanism of Action

BTdCPU is a small molecule N,N'-diarylurea compound that functions as a specific and potent activator of the Heme-Regulated Inhibitor (HRI) kinase, also known as eIF2AK1.[1][2][3] HRI is one of four kinases that phosphorylate the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α), a central event in the Integrated Stress Response (ISR).[4][5]

The primary mechanism of BTdCPU involves its direct physical interaction with the HRI protein. This interaction triggers the activation of HRI's kinase function, leading to the phosphorylation of its primary substrate, eIF2α, at the Serine 51 residue. Unlike cellular stress agents such as arsenate, which activate HRI in intact cells but not in cell-free lysates, BTdCPU is capable of inducing eIF2α phosphorylation directly within cell-free systems. This indicates that its mechanism is not dependent on inducing secondary cellular perturbations like oxidative stress.

Phosphorylation of eIF2α globally attenuates protein synthesis to conserve resources but selectively enhances the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4). The subsequent increase in ATF4 protein levels drives the expression of downstream target genes, including the pro-apoptotic transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein). The upregulation of CHOP is a critical step that ultimately commits the cell to apoptosis. This targeted induction of apoptosis is particularly effective in cancer cells, including those that have developed resistance to conventional therapies like dexamethasone.

Signaling Pathway

The activation of HRI by BTdCPU initiates a well-defined signaling cascade within the Integrated Stress Response pathway, culminating in apoptosis.

Caption: The BTdCPU signaling cascade, from direct HRI activation to the induction of apoptosis.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of BTdCPU.

Table 1: In Vivo Efficacy and Dosing

| Parameter | Value | Species / Model | Citation |

|---|---|---|---|

| Efficacious Dose | 175 mg/kg/day (i.p.) | Nude mice with human breast tumor xenografts | |

| Outcome | Complete tumor stasis | Nude mice with human breast tumor xenografts | |

| Toxicity Study Doses | 100 & 200 mg/kg/day | Nude mice |

| Toxicity Outcome | No apparent macro, micro, or bone marrow toxicity | Nude mice | |

Table 2: Pharmacokinetic Profile in Mice

| Time Point | Plasma Concentration (µM) | Dosing | Citation |

|---|---|---|---|

| 1 Hour | 1.4 | Single 175 mg/kg dose | |

| 4 Hours | 0.4 | Single 175 mg/kg dose | |

| 24 Hours | 0.3 | Single 175 mg/kg dose |

| Estimated Steady State | ~0.4 - 2.0 | 175 mg/kg/day | |

Table 3: In Vitro Experimental Concentrations

| Concentration | Cell Line(s) | Purpose | Citation |

|---|---|---|---|

| 10 µM | MM1.S, MM1.R (Multiple Myeloma) | Induce eIF2α phosphorylation and apoptosis |

| 0 - 20 µM | Dexamethasone-sensitive and -resistant MM cell lines | Determine dose-dependent effects on cell viability | |

Key Experimental Protocols

Detailed methodologies for pivotal experiments that elucidated the mechanism of action of BTdCPU are described below.

This assay was used to demonstrate the direct binding of BTdCPU to HRI.

-

Protein Incubation: Recombinant HRI protein is incubated with increasing concentrations of BTdCPU or a vehicle control (DMSO).

-

Proteolysis: The protein-drug mixtures are subjected to limited proteolysis by adding the protease subtilisin. The rationale is that drug binding will stabilize the protein's conformation, rendering it more resistant to digestion.

-

Reaction Quenching: The digestion is stopped by adding a protease inhibitor cocktail or by heat denaturation.

-

Analysis: The resulting protein fragments are resolved using SDS-PAGE and visualized by Coomassie staining or Western blot.

-

Interpretation: A higher amount of full-length HRI in the presence of BTdCPU compared to the vehicle control indicates a direct interaction. A non-target protein (e.g., eIF4E) is used as a negative control to show specificity.

This experiment confirms that the downstream effects of BTdCPU are specifically mediated by HRI.

-

Cell Culture: Human cancer cells (e.g., CRL-2813 melanoma) are cultured to an appropriate confluency.

-

Transfection: Cells are transfected with small interfering RNAs (siRNAs) specifically targeting the mRNA of HRI. Control groups include mock transfection and siRNAs targeting the other three eIF2α kinases (PERK, PKR, GCN2).

-

Incubation: Cells are incubated for 48-72 hours to allow for the knockdown of the target protein.

-

Treatment: The transfected cells are then treated with BTdCPU or a vehicle control (DMSO).

-

Lysate Preparation & Analysis: Cell lysates are collected and analyzed via Western blot to measure levels of p-eIF2α and total eIF2α. In parallel, RNA is extracted for real-time PCR (qPCR) to measure CHOP mRNA expression.

-

Interpretation: A significant reduction in BTdCPU-induced eIF2α phosphorylation and CHOP expression only in the HRI-knockdown cells confirms that HRI is the specific mediator of BTdCPU's activity.

Caption: Experimental workflow for confirming HRI-specific action of BTdCPU using siRNA.

This protocol demonstrates that BTdCPU can activate HRI without the need for intact cellular stress pathways.

-

Lysate Preparation: Prepare cell-free lysates from a relevant cell line (e.g., CRL-2813) or from rabbit reticulocytes, which are rich in HRI.

-

Treatment: Treat the cell-free lysates directly with various concentrations of BTdCPU or a vehicle control.

-

Incubation: Incubate the mixtures at 30-37°C for a defined period (e.g., 30-60 minutes) to allow for the enzymatic reaction.

-

Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the samples by Western blot for p-eIF2α and total eIF2α levels.

-

Interpretation: A dose-dependent increase in eIF2α phosphorylation in the BTdCPU-treated lysates demonstrates direct activation of the HRI kinase, independent of upstream cellular stress signaling.

References

- 1. Chemical Genetics Identify eIF2α Kinase Heme Regulated Inhibitor as Anti-Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. The eIF2-alpha kinase HRI: a potential target beyond the red blood cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the integrated stress response in hematologic malignancies | springermedizin.de [springermedizin.de]

The Role of BTdCPU in eIF2α Phosphorylation: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α) is a critical control point in the Integrated Stress Response (ISR), a key signaling network that governs cell fate under various stress conditions.[1][2] Dysregulation of this pathway is implicated in numerous diseases, including cancer, making its components attractive therapeutic targets. This document provides a detailed technical overview of BTdCPU, a small molecule activator of the heme-regulated inhibitor (HRI) kinase, and its consequential role in promoting eIF2α phosphorylation. We will delineate its mechanism of action, summarize key quantitative findings, detail relevant experimental protocols, and visualize the associated signaling and experimental workflows.

Introduction to the Integrated Stress Response (ISR) and eIF2α

The ISR is a conserved signaling pathway activated by a variety of cellular stresses, including amino acid deprivation, viral infection, endoplasmic reticulum (ER) stress, and heme deficiency.[2] A central event in the ISR is the phosphorylation of eIF2α at serine 51 by one of four specialized kinases: PERK, GCN2, PKR, and HRI.[3][4]

Phosphorylation of eIF2α converts it from a substrate to an inhibitor of its guanine nucleotide exchange factor, eIF2B. This leads to a global reduction in protein synthesis, conserving resources and preventing the accumulation of misfolded proteins. Paradoxically, it also selectively upregulates the translation of specific mRNAs, most notably the activating transcription factor 4 (ATF4). ATF4, in turn, drives the expression of a suite of genes involved in stress adaptation and, if the stress is prolonged or severe, apoptosis, often through the induction of the pro-apoptotic transcription factor CHOP. The entire process is regulated by a negative feedback loop, where ATF4 and CHOP can induce the expression of GADD34, a regulatory subunit of protein phosphatase 1 (PP1), which dephosphorylates eIF2α to restore protein synthesis.

BTdCPU: A Specific Activator of the HRI Kinase

BTdCPU is a potent N,N'-diarylurea compound that has been identified as a specific and direct activator of HRI, one of the four eIF2α kinases. Unlike many cellular stressors that activate HRI indirectly, BTdCPU has been shown to activate HRI in cell-free lysates, indicating a direct interaction with the kinase or its associated complex.

Studies have confirmed that the pro-apoptotic effects of BTdCPU are mediated specifically through the HRI-eIF2α axis. In experiments where the four eIF2α kinases were individually or collectively knocked down using siRNA, only the silencing of HRI reduced BTdCPU-induced eIF2α phosphorylation and downstream CHOP expression. Knocking down PERK, GCN2, or PKR had no effect on BTdCPU's activity. This specificity makes BTdCPU a valuable research tool for interrogating the HRI branch of the ISR and a potential therapeutic candidate for diseases like multiple myeloma, where it can induce apoptosis even in drug-resistant cells.

Signaling Pathway of BTdCPU-Mediated eIF2α Phosphorylation

BTdCPU initiates a specific signaling cascade by directly activating HRI, leading to downstream events characteristic of the Integrated Stress Response.

Caption: BTdCPU signaling pathway leading to apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of BTdCPU.

Table 1: In Vitro Efficacy of BTdCPU

| Parameter | Cell Line(s) | Concentration | Duration | Observed Effect | Citation |

|---|---|---|---|---|---|

| eIF2α Phosphorylation | MM1.S, MM1.R | 10 μM | 4-8 hours | Significant increase in p-eIF2α levels. | |

| CHOP Upregulation | MM1.S, MM1.R | 10 μM | 4 hours | Increased CHOP mRNA expression. | |

| CHOP Upregulation | MM1.S, MM1.R | 10 μM | 4-8 hours | Increased CHOP protein expression. |

| Apoptosis Induction | MM1.S, MM1.R | Not specified | 24 hours | Induced apoptosis, overcoming resistance from stroma co-culture. | |

Table 2: In Vivo Efficacy of BTdCPU

| Parameter | Animal Model | Dosage | Duration | Observed Effect | Citation |

|---|---|---|---|---|---|

| Tumor Growth | Mice with breast tumor xenografts | 175 mg/kg/day (i.p.) | 21 days | Complete tumor stasis starting after one week. | |

| eIF2α Phosphorylation | Mice with breast tumor xenografts | 175 mg/kg/day (i.p.) | 21 days | Significantly elevated p-eIF2α in tumor tissue. |

| Toxicity | Mice with breast tumor xenografts | 175 mg/kg/day (i.p.) | 21 days | No significant organ toxicity or effects on blood parameters. | |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the activity of BTdCPU.

Western Blotting for Phospho-eIF2α and Downstream Targets

This protocol is used to quantify the levels of phosphorylated eIF2α, total eIF2α, and downstream proteins like CHOP.

Caption: Standard workflow for Western blot analysis.

Methodology Details:

-

Cell Treatment: Culture cells (e.g., MM1.S, MM1.R multiple myeloma cells) to desired confluency. Treat with 10 μM BTdCPU or vehicle control (DMSO) for specified time points (e.g., 0, 4, 8 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates and separate them on a polyacrylamide gel.

-

Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies (e.g., rabbit anti-phospho-eIF2α (Ser51), mouse anti-total-eIF2α, rabbit anti-CHOP, and anti-Tubulin as a loading control), followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

siRNA-Mediated Knockdown for Target Validation

This protocol is used to confirm that the activity of BTdCPU is dependent on HRI.

Methodology Details:

-

Transfection: Transfect cells (e.g., human CRL-2813 melanoma cells) with siRNAs targeting HRI, PERK, GCN2, PKR, or a non-targeting control. Use combinations of siRNAs to knock down multiple kinases simultaneously.

-

Incubation: Allow 48-72 hours for knockdown of the target proteins. The efficiency of knockdown should be confirmed by Western blotting or qRT-PCR.

-

Treatment: Treat the transfected cells with BTdCPU or vehicle control.

-

Analysis: Harvest cells and analyze for eIF2α phosphorylation by Western blot and for CHOP mRNA induction by qRT-PCR to determine if the knockdown of a specific kinase abrogates the effect of BTdCPU.

Cell-Free Lysate Kinase Assay

This protocol demonstrates the direct activation of HRI by BTdCPU, independent of upstream cellular stress signals.

Methodology Details:

-

Lysate Preparation: Prepare cell-free lysates from a suitable source, such as rabbit reticulocytes or human melanoma cells, that contain endogenous HRI and eIF2α.

-

Treatment: Treat the cell-free lysates directly with varying concentrations of BTdCPU.

-

Kinase Reaction: Incubate the mixture at 30°C in a buffer containing ATP to allow for the kinase reaction to proceed.

-

Analysis: Stop the reaction and analyze the phosphorylation of eIF2α by Western blot. An increase in p-eIF2α in BTdCPU-treated lysates compared to control demonstrates direct kinase activation.

Conclusion and Future Directions

BTdCPU is a specific and potent activator of the HRI eIF2α kinase. By directly targeting HRI, it robustly induces eIF2α phosphorylation, leading to the activation of the ATF4/CHOP axis and subsequent apoptosis in cancer cells. Its specificity, coupled with its efficacy in preclinical in vivo models and lack of significant toxicity, highlights its potential as both a valuable chemical probe for studying the ISR and a promising scaffold for the development of novel anti-cancer therapeutics. Future research should focus on elucidating the precise binding site of BTdCPU on HRI, further evaluating its therapeutic window in various cancer models, and exploring potential mechanisms of resistance.

References

- 1. embopress.org [embopress.org]

- 2. Targeting the Integrated Stress Response in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the integrated stress response in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorylation of eIF2α in Response to 26S Proteasome Inhibition is Mediated by the Heme-regulated Inhibitor (HRI) Kinase - PMC [pmc.ncbi.nlm.nih.gov]

The HRI Activator BTdCPU: A Technical Guide to Its Pro-Apoptotic Impact on Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the anti-cancer properties of 3-(1H-benzo[d]imidazol-2-yl)-1-(4-(tert-butyl)phenyl)-2-(phenylsulfonyl)prop-2-en-1-one (BTdCPU), a potent activator of Heme-Regulated Inhibitor (HRI) kinase. BTdCPU has demonstrated significant efficacy in inducing apoptosis in a range of cancer cell lines, notably including those resistant to conventional therapies such as dexamethasone-resistant multiple myeloma. This document details the molecular mechanism of BTdCPU-induced apoptosis, presents quantitative data on its cytotoxic effects, outlines comprehensive experimental protocols for its study, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction

BTdCPU is a small molecule compound belonging to the N,N'-diarylurea class that has emerged as a promising agent in cancer research. Its primary mechanism of action involves the specific activation of Heme-Regulated Inhibitor (HRI) kinase, also known as eIF2α kinase HRI[1][2]. HRI is one of four known kinases that phosphorylate the alpha subunit of eukaryotic initiation factor 2 (eIF2α)[2][3]. This phosphorylation event is a critical control point in the integrated stress response, leading to a global reduction in protein synthesis and the preferential translation of stress-responsive mRNAs, such as Activating Transcription Factor 4 (ATF4)[3]. The activation of this pathway by BTdCPU ultimately culminates in the induction of apoptosis in cancer cells. This guide serves as a comprehensive resource for researchers investigating the therapeutic potential of BTdCPU.

Mechanism of Action: The HRI-eIF2α-CHOP Signaling Axis

BTdCPU exerts its pro-apoptotic effects through a well-defined signaling cascade. Unlike cellular stressors such as arsenite or H2O2, BTdCPU directly activates HRI without inducing oxidative stress.

-

HRI Activation: BTdCPU directly interacts with and activates HRI kinase.

-

eIF2α Phosphorylation: Activated HRI phosphorylates eIF2α at Serine 51. This phosphorylation event inhibits the guanine nucleotide exchange factor eIF2B, leading to a decrease in the formation of the eIF2-GTP-Met-tRNAi ternary complex and a subsequent attenuation of global protein synthesis.

-

ATF4 and CHOP Upregulation: The phosphorylation of eIF2α facilitates the preferential translation of ATF4 mRNA. ATF4, in turn, is a transcription factor that upregulates the expression of the pro-apoptotic protein CCAAT/enhancer-binding protein homologous protein (CHOP), also known as GADD153.

-

Induction of Apoptosis: CHOP is a key mediator of endoplasmic reticulum (ER) stress-induced apoptosis. Its upregulation contributes to the induction of the intrinsic apoptotic pathway, characterized by the activation of caspases and ultimately leading to programmed cell death.

This mechanism has been validated in multiple cancer cell lines, including dexamethasone-sensitive and -resistant multiple myeloma cells.

Quantitative Data on BTdCPU Efficacy

The anti-proliferative and pro-apoptotic effects of BTdCPU have been quantified across various cancer cell lines. The sensitivity to BTdCPU correlates with the expression levels of HRI.

Table 1: In Vitro Anti-Proliferative Activity of BTdCPU (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) |

| CRL-2813 | Human Melanoma | ~ 5 |

| CRL-2351 | Human Breast Cancer | ~ 7 |

| PC-3 | Human Prostate Cancer | ~ 15 |

| HTB-26 | Human Breast Cancer | ~ 18 |

| HTB-128 | Human Breast Cancer | ~ 20 |

| KLN | Mouse Squamous Cell Carcinoma | > 50 |

Data extracted from studies on N,N'-diarylureas, where the anti-proliferative effects were shown to correlate with HRI expression levels.

Table 2: Induction of Apoptosis and Protein Expression Changes in Multiple Myeloma (MM) Cells

| Cell Line | Treatment | Time (hours) | Apoptosis (% Annexin V positive) | p-eIF2α Expression | CHOP Expression |

| MM1.S | 10 µM BTdCPU | 24 | Significant Increase | Increased | Increased |

| MM1.R | 10 µM BTdCPU | 24 | Significant Increase | Increased | Increased |

| Patient MM Cells | 10 µM BTdCPU | 24 | Significant Decrease in Survival | Not Reported | Increased |

Data is a summary of findings from studies on dexamethasone-sensitive (MM1.S) and -resistant (MM1.R) multiple myeloma cells, as well as primary patient samples.

Detailed Experimental Protocols

Cell Viability Assessment: Sulforhodamine B (SRB) Assay

This protocol is adapted from established methods for assessing cell proliferation.

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of BTdCPU (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Quantification: Annexin V and Propidium Iodide (PI) Staining

This protocol is based on standard flow cytometry procedures for apoptosis detection.

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of BTdCPU (e.g., 10 µM) for 24-48 hours. Include a vehicle-treated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Gating Strategy:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Protein Expression Analysis: Western Blotting

This protocol outlines the general steps for analyzing changes in protein expression induced by BTdCPU.

-

Cell Lysis: After treatment with BTdCPU, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a 10-12% polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-eIF2α (Ser51), total eIF2α, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 8. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizing the Impact of BTdCPU

Signaling Pathway of BTdCPU-Induced Apoptosis

Caption: BTdCPU activates HRI, leading to eIF2α phosphorylation and subsequent apoptosis.

Experimental Workflow for Apoptosis Assessment

Caption: Workflow for quantifying BTdCPU-induced apoptosis via Annexin V/PI staining.

Logical Relationship: HRI Expression and BTdCPU Sensitivity

Caption: BTdCPU's anti-cancer activity is correlated with the level of HRI expression.

In Vivo Efficacy

Preclinical studies in xenograft mouse models have demonstrated the in vivo anti-tumor activity of BTdCPU. In a breast cancer xenograft model, administration of BTdCPU at 175 mg/kg daily via intraperitoneal injection resulted in complete tumor stasis over a 3-week period. Importantly, this anti-tumor effect was associated with a significant increase in eIF2α phosphorylation in the tumor tissue, confirming the in vivo mechanism of action. These studies also indicated that BTdCPU was well-tolerated, with no significant toxicity observed in the treated mice.

Conclusion

BTdCPU is a potent and specific activator of HRI kinase that induces apoptosis in a variety of cancer cell types, including those that have developed resistance to standard chemotherapeutic agents. Its well-defined mechanism of action, centered on the phosphorylation of eIF2α and the subsequent upregulation of the pro-apoptotic factor CHOP, provides a strong rationale for its further development as a therapeutic agent. The correlation between HRI expression and sensitivity to BTdCPU may serve as a potential biomarker for patient stratification. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of BTdCPU in oncology.

References

An In-depth Technical Guide to the Chemical Structure and Activity of BTdCPU

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTdCPU, chemically identified as 1-(benzo[d][1][2][3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea, is a potent and specific small molecule activator of the heme-regulated inhibitor (HRI) kinase. By directly interacting with HRI, BTdCPU triggers the integrated stress response (ISR), a key cellular signaling pathway involved in adaptation to various stressors. This activation leads to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), resulting in the translational upregulation of activating transcription factor 4 (ATF4) and C/EBP homologous protein (CHOP). The induction of this signaling cascade ultimately culminates in apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of BTdCPU, along with detailed experimental protocols for its investigation.

Chemical Structure and Properties

BTdCPU is a diarylurea compound with the systematic name 1-(benzo[d][1][2]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea. Its structure is characterized by a central urea linkage connecting a benzothiadiazole ring system to a dichlorinated phenyl ring.

| Property | Value |

| Chemical Formula | C₁₄H₉Cl₂N₃OS |

| Molecular Weight | 354.22 g/mol |

| CAS Number | 1257423-87-2 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Mechanism of Action: HRI-Mediated ISR Activation

BTdCPU exerts its biological effects through the specific activation of the eIF2α kinase, HRI. Unlike cellular stress agents that activate HRI indirectly, BTdCPU has been shown to directly interact with HRI, leading to its activation even in cell-free lysates. This targeted activation initiates a signaling cascade that is central to the integrated stress response.

The key steps in the mechanism of action of BTdCPU are:

-

Direct Binding to HRI: BTdCPU directly binds to the HRI kinase, inducing a conformational change that activates its catalytic activity.

-

eIF2α Phosphorylation: Activated HRI phosphorylates the alpha subunit of eIF2 at serine 51.

-

Inhibition of Ternary Complex Formation: Phosphorylated eIF2α inhibits its guanine nucleotide exchange factor, eIF2B, leading to a reduction in the formation of the eIF2-GTP-Met-tRNAi ternary complex, which is essential for the initiation of cap-dependent translation.

-

Translational Reprogramming: The global inhibition of protein synthesis is accompanied by the preferential translation of specific mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions, such as ATF4.

-

Induction of Apoptosis: The upregulation of the transcription factor ATF4 leads to the expression of its downstream target, CHOP, a key pro-apoptotic protein. The sustained activation of this pathway ultimately triggers programmed cell death in cancer cells.

Figure 1: Signaling pathway of BTdCPU-induced apoptosis.

Biological Activity and Quantitative Data

BTdCPU has demonstrated potent anti-proliferative activity across a range of human cancer cell lines. Its efficacy is directly correlated with the expression levels of HRI in these cells.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| KLN | Mouse Squamous Cell Carcinoma | ~5 | |

| CRL-2351 | Human Breast Cancer | ~5 | |

| CRL-2813 | Human Melanoma | ~2.5 | |

| A549 | Human Lung Cancer | ~10 | |

| PC-3 | Human Prostate Cancer | ~10 | |

| MM1.S | Dexamethasone-sensitive Multiple Myeloma | ~10 | |

| MM1.R | Dexamethasone-resistant Multiple Myeloma | ~10 | |

| RPMI8266 | Dexamethasone-resistant Multiple Myeloma | ~10 | |

| U266 | Dexamethasone-resistant Multiple Myeloma | ~10 |

In Vivo Efficacy: In a xenograft model using human breast cancer cells, administration of BTdCPU at 175 mg/kg/day resulted in complete tumor stasis. Importantly, this anti-tumor effect was achieved without any observable macro-, micro-, or bone marrow toxicity.

Pharmacokinetic Profile: Pharmacokinetic studies in mice have shown that a single intraperitoneal injection of 175 mg/kg of BTdCPU results in plasma concentrations of 1.4 µM at 1 hour, 0.4 µM at 4 hours, and 0.3 µM at 24 hours post-injection.

Experimental Protocols

Synthesis of BTdCPU

The synthesis of 1-(benzo[d]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea can be achieved through the reaction of 6-aminobenzothiadiazole with 3,4-dichlorophenyl isocyanate.

Materials:

-

6-aminobenzothiadiazole

-

3,4-dichlorophenyl isocyanate

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Argon or Nitrogen gas supply

Procedure:

-

Dissolve 6-aminobenzothiadiazole (1 equivalent) in anhydrous THF under an inert atmosphere (argon or nitrogen).

-

To this solution, add 3,4-dichlorophenyl isocyanate (1.1 equivalents) dropwise at room temperature with constant stirring.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the precipitate formed is collected by filtration.

-

Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield 1-(benzo[d]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea.

-

The final product can be further purified by recrystallization if necessary.

Figure 2: General workflow for the synthesis of BTdCPU.

Western Blot Analysis for p-eIF2α and CHOP

This protocol details the detection of phosphorylated eIF2α and CHOP protein levels in cell lysates following treatment with BTdCPU.

Materials:

-

Cell culture medium, PBS, and lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BTdCPU stock solution (in DMSO)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-eIF2α (Ser51), anti-total eIF2α, anti-CHOP, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of BTdCPU or vehicle (DMSO) for the specified time points (e.g., 4, 8, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli buffer, and boil for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

Drug Affinity Responsive Target Stability (DARTS) Assay

The DARTS assay is used to demonstrate the direct interaction between BTdCPU and HRI.

Materials:

-

Recombinant HRI protein

-

BTdCPU stock solution (in DMSO)

-

Protease (e.g., subtilisin or thermolysin)

-

Reaction buffer

-

SDS-PAGE gels and Coomassie brilliant blue stain

Procedure:

-

Incubation: Incubate a fixed amount of recombinant HRI protein with increasing concentrations of BTdCPU or vehicle (DMSO) for a set period (e.g., 2 hours at 4°C).

-

Protease Digestion: Add the protease to each reaction mixture at a specific protease-to-protein ratio (e.g., 1:800 wt/wt for subtilisin:HRI) and incubate for a defined time (e.g., 1 hour at room temperature).

-

Reaction Quenching: Stop the digestion by adding SDS loading buffer and boiling the samples for 5 minutes.

-

SDS-PAGE Analysis: Load the samples onto an SDS-PAGE gel and perform electrophoresis.

-

Visualization: Stain the gel with Coomassie brilliant blue to visualize the protein bands. Protection of HRI from proteolysis by BTdCPU will be evident as a more intense full-length protein band compared to the vehicle-treated control.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BTdCPU in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Human cancer cells (e.g., breast cancer cell line)

-

Matrigel (optional)

-

BTdCPU formulation for injection (e.g., in DMSO)

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~100-150 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer BTdCPU (e.g., 175 mg/kg/day via intraperitoneal injection) to the treatment group and the vehicle to the control group.

-

Tumor Measurement: Measure the tumor dimensions with calipers regularly (e.g., twice weekly) and calculate the tumor volume.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Study Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for p-eIF2α).

Conclusion

BTdCPU is a valuable chemical probe for studying the HRI-mediated integrated stress response and holds promise as a lead compound for the development of novel anti-cancer therapeutics. Its specific mechanism of action, potent in vitro and in vivo activity, and favorable preliminary safety profile make it an important tool for researchers in oncology and cell biology. The detailed protocols provided in this guide are intended to facilitate further investigation into the chemical and biological properties of BTdCPU and related compounds.

References

An In-depth Technical Guide on BTdCPU and its Effects on Multiple Myeloma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multiple myeloma (MM), a malignancy of plasma cells, remains a significant therapeutic challenge, particularly in cases of resistance to standard therapies such as dexamethasone. This document provides a comprehensive technical overview of BTdCPU, a novel small molecule activator of the Heme-Regulated Inhibitor (HRI) kinase. We delve into its mechanism of action, detailing its role in inducing phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which subsequently upregulates the pro-apoptotic transcription factor CHOP. This guide synthesizes key quantitative data from preclinical studies, outlines detailed experimental protocols for assessing BTdCPU's efficacy, and provides visual representations of the signaling pathways and experimental workflows involved. The information presented herein is intended to equip researchers and drug development professionals with a thorough understanding of BTdCPU's potential as a therapeutic agent for multiple myeloma.

Introduction

Dexamethasone, a cornerstone of multiple myeloma treatment, often faces the challenge of drug resistance, necessitating the exploration of novel therapeutic strategies.[1] One promising avenue targets the integrated stress response (ISR), a cellular signaling network activated by various stressors, including endoplasmic reticulum (ER) stress and heme deficiency. The ISR converges on the phosphorylation of eIF2α, a critical regulator of protein synthesis. BTdCPU has emerged as a potent activator of HRI, one of the four eIF2α kinases, demonstrating significant pro-apoptotic effects in preclinical models of multiple myeloma, including dexamethasone-resistant cell lines.[1][2] This guide provides a detailed examination of the molecular mechanisms underpinning BTdCPU's action and its therapeutic potential in multiple myeloma.

Mechanism of Action of BTdCPU

BTdCPU's primary mechanism of action is the activation of the Heme-Regulated Inhibitor (HRI) kinase.[1][2] HRI, in turn, phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at serine 51. This phosphorylation event leads to a global reduction in protein synthesis, while paradoxically promoting the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4). ATF4 is a key transcription factor that, under prolonged stress, induces the expression of the pro-apoptotic gene, DNA Damage Inducible Transcript 3 (DDIT3), commonly known as C/EBP homologous protein (CHOP). Upregulation of CHOP is a critical step in initiating apoptosis by modulating the expression of Bcl-2 family proteins, ultimately leading to caspase activation and cell death.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies investigating the effects of BTdCPU on multiple myeloma cells.

Table 1: Effect of BTdCPU on Cell Viability in Multiple Myeloma Cell Lines

| Cell Line | Dexamethasone Sensitivity | BTdCPU Concentration (µM) | Treatment Duration (hours) | Relative Cell Viability (%) | Citation |

| MM1.S | Sensitive | 10 | 48 | ~50 | |

| MM1.R | Resistant | 10 | 48 | ~40 | |

| RPMI 8226 | Resistant | 10 | 48 | ~60 | |

| U266 | Resistant | 10 | 48 | ~55 | |

| H929 | Sensitive | 10 | 48 | ~45 |

Table 2: Effect of BTdCPU on CHOP mRNA Expression in Multiple Myeloma Cell Lines

| Cell Line | BTdCPU Concentration (µM) | Treatment Duration (hours) | Fold Change in CHOP mRNA | Citation |

| MM1.S | 10 | 4 | ~8 | |

| MM1.R | 10 | 4 | ~10 |

Table 3: Induction of Apoptosis by BTdCPU in Multiple Myeloma Cell Lines

| Cell Line | BTdCPU Concentration (µM) | Treatment Duration (hours) | % Annexin V Positive Cells | Citation |

| MM1.S | 10 | 24 | Significant Increase | |

| MM1.R | 10 | 24 | Significant Increase |

Note: Specific percentages for Annexin V positive cells were not explicitly stated in the source but were described as a "significant increase."

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of BTdCPU on multiple myeloma cells.

Cell Culture

-

Cell Lines: Dexamethasone-sensitive (MM1.S) and -resistant (MM1.R) human multiple myeloma cell lines are commonly used.

-

Culture Medium: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for Phospho-eIF2α

-

Cell Lysis: After treatment with BTdCPU, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phospho-eIF2α (Ser51). A primary antibody for total eIF2α is used as a loading control.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for CHOP mRNA

-

RNA Extraction: Total RNA is extracted from BTdCPU-treated and control cells using a commercial RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: qPCR is performed using a real-time PCR system with SYBR Green master mix and primers specific for CHOP and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of CHOP mRNA is calculated using the 2-ΔΔCt method.

Apoptosis Assay (Annexin V Staining)

-

Cell Treatment: Cells are treated with BTdCPU for the desired time.

-

Cell Staining: Cells are harvested, washed with cold PBS, and then resuspended in Annexin V binding buffer.

-

Annexin V and Propidium Iodide (PI) Incubation: Fluorescein isothiocyanate (FITC)-conjugated Annexin V and PI are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizations

Signaling Pathway

Caption: BTdCPU signaling pathway in multiple myeloma.

Experimental Workflow: Western Blotting

Caption: Western blotting workflow for p-eIF2α detection.

Logical Relationship: BTdCPU Overcomes Dexamethasone Resistance

Caption: BTdCPU circumvents dexamethasone resistance.

Conclusion

BTdCPU represents a promising therapeutic agent for multiple myeloma, particularly in the context of dexamethasone resistance. Its well-defined mechanism of action, centered on the activation of the HRI-eIF2α-CHOP signaling axis, provides a strong rationale for its further development. The data presented in this guide underscore its potent pro-apoptotic effects in preclinical models. The detailed experimental protocols and visualizations serve as a valuable resource for researchers aiming to investigate BTdCPU and similar compounds. Future studies should focus on in vivo efficacy in multiple myeloma xenograft models and the exploration of combination therapies to enhance its anti-myeloma activity.

References

The potential therapeutic applications of BTdCPU in oncology.

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTdCPU, a potent and specific activator of Heme-Regulated Inhibitor (HRI) kinase, has emerged as a promising therapeutic candidate in oncology. By modulating the integrated stress response (ISR) through the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), BTdCPU selectively induces apoptosis in cancer cells, demonstrating significant anti-tumor activity in both in vitro and in vivo models of breast cancer and multiple myeloma. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and key experimental methodologies associated with BTdCPU, intended to serve as a resource for researchers and drug development professionals in the field of oncology.

Introduction

The ability of cancer cells to evade apoptosis and sustain proliferation under stressful conditions is a hallmark of malignancy. The integrated stress response (ISR) is a crucial signaling network that allows cells to adapt to various stressors, including nutrient deprivation, hypoxia, and endoplasmic reticulum (ER) stress. A key event in the ISR is the phosphorylation of eIF2α, which leads to a global reduction in protein synthesis while selectively upregulating the translation of stress-responsive genes, such as Activating Transcription Factor 4 (ATF4). While transient activation of the ISR can be pro-survival, sustained activation can trigger apoptosis, making it an attractive target for cancer therapy.

BTdCPU has been identified as a small molecule that activates HRI, one of the four known eIF2α kinases. This activation leads to the phosphorylation of eIF2α and the subsequent induction of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP), a downstream target of ATF4. This guide details the preclinical evidence supporting the therapeutic potential of BTdCPU in oncology.

Mechanism of Action: The HRI-eIF2α-ATF4 Signaling Pathway

BTdCPU exerts its anti-cancer effects by directly activating HRI kinase. This initiates a signaling cascade that culminates in apoptosis. The key steps are outlined below.

-

HRI Activation: BTdCPU binds to and activates HRI kinase.

-

eIF2α Phosphorylation: Activated HRI phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2) at Serine 51.

-

Translational Reprogramming: Phosphorylation of eIF2α inhibits the guanine nucleotide exchange factor eIF2B, leading to a global attenuation of cap-dependent translation. However, it selectively promotes the translation of mRNAs with upstream open reading frames (uORFs) in their 5' untranslated regions, most notably ATF4.

-

Induction of Pro-Apoptotic Factors: Increased ATF4 protein levels lead to the transcriptional upregulation of target genes involved in apoptosis, including CHOP.

-

Apoptosis Execution: The induction of CHOP and other pro-apoptotic factors triggers the apoptotic cascade, leading to cancer cell death.

Figure 1: BTdCPU-induced HRI-eIF2α signaling pathway leading to apoptosis.

Data Presentation: Preclinical Efficacy of BTdCPU

In Vitro Cytotoxicity

The cytotoxic effects of BTdCPU have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a correlation between HRI expression levels and sensitivity to BTdCPU.

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| MCF-7 | Breast Cancer | Not explicitly quantified, but sensitive | Estrogen receptor-positive |

| MM1.S | Multiple Myeloma | ~10 | Dexamethasone-sensitive |

| MM1.R | Multiple Myeloma | ~10 | Dexamethasone-resistant |

| RPMI 8226 | Multiple Myeloma | Potent Activity | Dexamethasone-resistant |

| U266 | Multiple Myeloma | Potent Activity | Dexamethasone-resistant |

| H929 | Multiple Myeloma | Potent Activity | Dexamethasone-sensitive |

| PC-3 | Prostate Cancer | Sensitive | HRI expressing |

| CRL-2813 | Melanoma | Highly Sensitive | High HRI expression |

Note: Specific IC50 values for all cell lines are not publicly available and are estimated based on graphical representations in the cited literature.

In Vivo Efficacy in a Breast Cancer Xenograft Model

In a preclinical study utilizing an MCF-7 human breast cancer xenograft model in nude mice, BTdCPU demonstrated significant anti-tumor activity.[1]

| Parameter | Vehicle Control | BTdCPU (175 mg/kg/day, i.p.) |

| Tumor Growth | Progressive Growth | Total Tumor Stasis |

| Treatment Duration | 3 weeks | 3 weeks |

| Effect on Body Weight | No significant change | No discernible adverse effects |

| Toxicity | - | No macro- or micro-toxicity observed |

Data is qualitative based on the description in the source literature.[1]

Experimental Protocols

Western Blot Analysis of eIF2α Phosphorylation

This protocol describes the detection of phosphorylated eIF2α in cancer cells following treatment with BTdCPU.

Figure 2: Workflow for Western Blot analysis of p-eIF2α.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, MM1.S, MM1.R) and grow to 70-80% confluency. Treat cells with desired concentrations of BTdCPU (e.g., 10 µM) for specified time points (e.g., 4, 8 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against phospho-eIF2α (Ser51) and total eIF2α overnight at 4°C.

-

Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Sulforhodamine B (SRB) Cell Proliferation Assay

This colorimetric assay is used to determine the cytotoxic effects of BTdCPU on adherent cancer cell lines.

Figure 3: Workflow for the Sulforhodamine B (SRB) assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density for each cell line.

-

Compound Treatment: After 24 hours, treat cells with a serial dilution of BTdCPU.

-

Incubation: Incubate the plates for 48-72 hours.

-

Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Staining: Wash plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.

-

Washing: Remove unbound dye by washing with 1% acetic acid.

-

Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

MCF-7 Xenograft Tumor Model

This protocol outlines the in vivo assessment of BTdCPU's anti-tumor efficacy.

Figure 4: Workflow for the MCF-7 xenograft model study.

Methodology:

-

Animal Model: Use female immunodeficient mice (e.g., nude mice).

-

Cell Implantation: Subcutaneously inject MCF-7 cells mixed with Matrigel into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~150 mm³).

-

Treatment: Randomize mice into control and treatment groups. Administer BTdCPU (e.g., 175 mg/kg/day) or vehicle via intraperitoneal injection daily.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

-

Endpoint: At the end of the study (e.g., 3 weeks), euthanize the mice and excise the tumors for further analysis (e.g., Western blot for p-eIF2α).

Conclusion and Future Directions

BTdCPU represents a novel therapeutic strategy in oncology by targeting the HRI-eIF2α signaling axis to induce cancer cell-specific apoptosis. The preclinical data strongly support its potential in treating cancers such as breast cancer and multiple myeloma, including drug-resistant forms. Further investigation is warranted to fully elucidate the therapeutic window and potential combination strategies for BTdCPU. Key future directions include:

-

Comprehensive profiling of BTdCPU's activity across a wider range of cancer types.

-

Investigation of potential synergistic effects when combined with other anti-cancer agents.

-

Pharmacokinetic and pharmacodynamic studies to optimize dosing and administration schedules.

-

Identification of predictive biomarkers of response to BTdCPU therapy.

This technical guide provides a foundational understanding of BTdCPU for the scientific community, aiming to facilitate further research and development of this promising anti-cancer agent.

References

An In-depth Technical Guide to the Integrated Stress Response and the HRI Activator BTdCPU

Audience: Researchers, scientists, and drug development professionals.

Introduction to the Integrated Stress Response (ISR)

The Integrated Stress Response (ISR) is a crucial signaling pathway that eukaryotic cells activate to cope with a variety of stress conditions, including nutrient deprivation, viral infection, endoplasmic reticulum (ER) stress, and heme deficiency. The central event of the ISR is the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α) at serine 51. This phosphorylation is carried out by one of four eIF2α kinases:

-

PERK (PKR-like ER kinase): Activated by ER stress.

-

GCN2 (General control non-derepressible 2): Activated by amino acid starvation.

-

PKR (Protein kinase R): Activated by double-stranded RNA, a hallmark of viral infection.

-

HRI (Heme-regulated inhibitor): Activated by heme deficiency and oxidative stress.

Phosphorylation of eIF2α leads to a global attenuation of protein synthesis, which conserves resources and reduces the load of new proteins entering the ER. Paradoxically, it also leads to the preferential translation of a specific set of mRNAs, most notably Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in stress adaptation, amino acid metabolism, and, if the stress is prolonged or severe, apoptosis. A key pro-apoptotic factor downstream of ATF4 is CHOP (C/EBP homologous protein).

BTdCPU: A Specific Activator of the HRI Kinase

BTdCPU is a potent and specific activator of the HRI kinase.[1][2][3] It belongs to the N,N'-diarylurea class of compounds and has been shown to induce eIF2α phosphorylation by directly interacting with and activating HRI.[4] This activation occurs independently of cellular stress signals like oxidative stress.[4] By activating the HRI-mediated ISR pathway, BTdCPU leads to the downstream expression of ATF4 and CHOP, ultimately promoting apoptosis in various cancer cell lines.

Quantitative Data

In Vitro Activity of BTdCPU

The following table summarizes the half-maximal inhibitory concentration (IC50) values of BTdCPU in various cancer cell lines. The sensitivity to BTdCPU has been shown to correlate with the expression levels of HRI in the cancer cells.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| CRL-2351 | Breast Cancer | ~2.5 | |

| PC-3 | Prostate Cancer | ~5 | |

| CRL-2813 | Melanoma | ~5 | |

| A549 | Lung Cancer | ~10 | |

| KLN | Squamous Cell Carcinoma | >20 |

Note: The IC50 values are approximate and can vary depending on the specific experimental conditions.

A common concentration of BTdCPU used in in vitro studies to induce a robust ISR is 10 µM.

In Vivo Data for BTdCPU

BTdCPU has been shown to inhibit tumor growth in mouse xenograft models with no apparent toxicity.

| Parameter | Value | Species | Tumor Model | Reference |

| Dosage | 175 mg/kg/day (i.p.) | Mouse | Breast cancer xenograft | |

| Plasma Concentration (1 hr) | 1.4 µM | Mouse | N/A | |

| Plasma Concentration (4 hr) | 0.4 µM | Mouse | N/A | |

| Plasma Concentration (24 hr) | 0.3 µM | Mouse | N/A |

Signaling Pathways and Experimental Workflows

The Integrated Stress Response (HRI Branch) Signaling Pathway

Caption: The HRI branch of the Integrated Stress Response activated by BTdCPU.

General Experimental Workflow for Studying BTdCPU's Effects

Caption: A general workflow for investigating the effects of BTdCPU in vitro.

Experimental Protocols

Cell Culture and BTdCPU Treatment

-

Cell Seeding: Plate the desired cancer cell lines in 6-well plates for protein/RNA analysis or 96-well plates for viability assays at a density that allows for logarithmic growth during the experiment.

-

Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

BTdCPU Preparation: Prepare a stock solution of BTdCPU in DMSO. Dilute the stock solution in complete cell culture medium to the desired final concentrations (e.g., for a dose-response curve: 0, 1, 2.5, 5, 10, 20 µM).

-

Treatment: Remove the existing medium and replace it with the medium containing the different concentrations of BTdCPU or vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 24, 48 hours).

Western Blot Analysis of ISR Proteins

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-eIF2α (Ser51), total eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH).

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Quantitative PCR (qPCR) for ATF4 and CHOP mRNA

-

RNA Extraction: After BTdCPU treatment, extract total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for ATF4, CHOP, and a housekeeping gene (e.g., GAPDH or β-actin).

-

Thermal Cycling: Perform the qPCR in a real-time PCR detection system. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Cell Viability (MTS/MTT) Assay

-

Cell Treatment: Seed and treat the cells with a range of BTdCPU concentrations in a 96-well plate as described in section 5.1.

-

Reagent Addition: After the desired incubation period (e.g., 48 or 72 hours), add MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate at 37°C for 1-4 hours to allow for the conversion of the tetrazolium salt into formazan by metabolically active cells.

-

Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the dose-response curves and determine the IC50 values using non-linear regression analysis.

Conclusion

The Integrated Stress Response is a complex and critical pathway in cellular homeostasis and disease. BTdCPU, as a specific activator of the HRI kinase, provides a valuable tool for researchers to investigate the intricacies of the ISR and its potential as a therapeutic target, particularly in the context of cancer. The protocols and data presented in this guide offer a comprehensive resource for designing and executing experiments to further elucidate the role of the ISR and the effects of compounds like BTdCPU.

References

- 1. researchgate.net [researchgate.net]

- 2. Induction of Aryl Hydrocarbon Receptor-Mediated Cancer Cell-Selective Apoptosis in Triple-Negative Breast Cancer Cells by a High-Affinity Benzimidazoisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Chemical Genetics Identify eIF2α Kinase Heme Regulated Inhibitor as Anti-Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BTdCPU in Overcoming Dexamethasone Resistance in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexamethasone, a potent synthetic glucocorticoid, is a cornerstone in the treatment of various hematological malignancies, particularly multiple myeloma (MM). However, the development of dexamethasone resistance remains a significant clinical challenge, necessitating novel therapeutic strategies. This technical guide delves into the mechanism of action of 1-(benzo[d][1][2][3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea (BTdCPU), a potent activator of the heme-regulated inhibitor (HRI) kinase. BTdCPU has demonstrated significant efficacy in inducing apoptosis in dexamethasone-resistant cancer cells, offering a promising avenue for overcoming therapeutic resistance. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data from key studies, detailed experimental protocols, and the emerging role of autophagy in BTdCPU-mediated cell death.

Introduction: The Challenge of Dexamethasone Resistance

Glucocorticoids like dexamethasone exert their anti-cancer effects primarily by binding to the glucocorticoid receptor (GR), leading to the transcriptional regulation of genes involved in apoptosis, cell cycle arrest, and inhibition of pro-survival signaling pathways.[4] However, cancer cells can develop resistance to dexamethasone through various mechanisms, broadly categorized as intrinsic and extrinsic.

Intrinsic mechanisms include:

-

Glucocorticoid Receptor (GR) Alterations: Reduced expression or mutations in the GR can impair the cell's ability to respond to dexamethasone.[5]

-

Upregulation of Anti-Apoptotic Proteins: Overexpression of proteins like Bcl-2 can counteract the pro-apoptotic signals initiated by dexamethasone.

-

Activation of Pro-Survival Signaling Pathways: Pathways such as the NF-κB and PI3K/Akt signaling cascades can promote cell survival and override dexamethasone-induced apoptosis.

Extrinsic mechanisms primarily involve the tumor microenvironment, where interactions with stromal cells and secretion of cytokines like IL-6 can confer resistance.

BTdCPU: A Novel HRI Activator

BTdCPU is a diarylurea compound identified as a potent and specific activator of the heme-regulated inhibitor (HRI) kinase, also known as eIF2α kinase HRI (EIF2AK1). HRI is one of four known eIF2α kinases that play a crucial role in the Integrated Stress Response (ISR), a cellular program activated by various stress conditions.

Chemical Properties of BTdCPU

| Property | Value |

| IUPAC Name | 1-(benzo[d]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea |

| Molecular Formula | C14H9Cl2N3OS |

| Molecular Weight | 338.21 g/mol |

| CAS Number | 1257423-87-2 |

Further characterization data, including detailed NMR and mass spectrometry results, can be found in specialized chemical databases and the supplementary information of key publications.

The Core Mechanism: HRI-Mediated eIF2α Phosphorylation

The primary mechanism by which BTdCPU overcomes dexamethasone resistance is through the activation of HRI, which in turn phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51. This phosphorylation event has profound consequences on protein synthesis and cellular fate.

Signaling Pathway

The activation of HRI by BTdCPU initiates a signaling cascade that culminates in apoptosis. This pathway is independent of the glucocorticoid receptor, thus bypassing the common mechanisms of dexamethasone resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. A biomolecule-compatible visible-light-induced azide reduction from a DNA-encoded reaction-discovery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Genetics Identify eIF2α Kinase Heme Regulated Inhibitor as Anti-Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. ammanu.edu.jo [ammanu.edu.jo]

Methodological & Application

Application Notes and Protocols for BTdCPU in In Vitro Cell Culture Experiments

Introduction

BTdCPU, a potent and specific N,N'-diarylurea compound, serves as a valuable research tool for investigating the Integrated Stress Response (ISR) and its implications in various cellular processes, particularly in cancer biology. It functions as a direct activator of the heme-regulated inhibitor (HRI) kinase, one of the four known kinases responsible for phosphorylating the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This event is a central control point for downregulating global protein synthesis while selectively upregulating the translation of specific stress-response mRNAs, such as Activating Transcription Factor 4 (ATF4). These application notes provide detailed protocols for utilizing BTdCPU in in vitro cell culture experiments to study its effects on cell viability, apoptosis, and signaling pathways.

Mechanism of Action

BTdCPU directly interacts with and activates HRI kinase.[1] This activation leads to the phosphorylation of eIF2α at Serine 51.[2] Phosphorylated eIF2α inhibits its guanine nucleotide exchange factor, eIF2B, thereby reducing the formation of the eIF2·GTP·Met-tRNAi ternary complex required for translation initiation.[2] This attenuation of global protein synthesis conserves resources and initiates a signaling cascade that includes the preferential translation of ATF4 mRNA.[3] ATF4, in turn, upregulates the expression of downstream targets, including the pro-apoptotic protein CHOP (CCAAT/enhancer-binding protein homologous protein), ultimately leading to programmed cell death in susceptible cells, such as various cancer cell lines.[3]

Signaling Pathway Diagram

Caption: BTdCPU activates HRI, leading to eIF2α phosphorylation and apoptosis.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTS Assay

This protocol is designed to determine the cytotoxic effects of BTdCPU on cancer cell lines.

Experimental Workflow Diagram

Caption: Workflow for determining cell viability after BTdCPU treatment.

Materials:

-

Cancer cell lines (e.g., MM1.S, MM1.R, RPMI 8266, U266)

-

Complete cell culture medium

-

96-well cell culture plates

-

BTdCPU (stock solution in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of BTdCPU in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).

-

Treatment: Remove the overnight medium and add 100 µL of medium containing the desired concentrations of BTdCPU (e.g., a range from 0 to 20 µM) or vehicle control (DMSO) to the wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).

-

MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, protected from light.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Quantitative Data Summary

| Cell Line | Treatment | Concentration | Duration | Result | Reference |

| MM Cell Lines (Dex-sensitive & Dex-resistant) | BTdCPU | 0-20 µM | 48 hrs | Dose-dependent decrease in cell viability | |

| MCF-7 (Breast Cancer) | BTdCPU | Not specified | Not specified | Potent inhibition of cell proliferation | |

| CRL-2813 (Melanoma) | BTdCPU | Not specified | Not specified | Potent inhibition of cell proliferation |

Protocol 2: Analysis of Protein Phosphorylation and Expression by Western Blot

This protocol details the method to detect the activation of the HRI pathway by assessing the phosphorylation of eIF2α and the expression of downstream targets like CHOP.

Materials:

-

Cancer cell lines (e.g., MM1.S, MM1.R)

-

6-well cell culture plates

-

BTdCPU (stock solution in DMSO)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-eIF2α (Ser51), anti-total eIF2α, anti-CHOP, anti-HRI, anti-Tubulin (as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with BTdCPU (e.g., 10 µM) or vehicle control for specified time points (e.g., 0, 4, 8 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and add ECL substrate.

-

-

Detection: Visualize the protein bands using a chemiluminescence imaging system. Analyze band intensities relative to the loading control.

Quantitative Data Summary

| Cell Line | Treatment | Concentration | Duration | Target Protein | Result | Reference |

| MM1.S, MM1.R | BTdCPU | 10 µM | 4-8 hrs | p-eIF2α | Increased phosphorylation | |

| MM1.S, MM1.R | BTdCPU | 10 µM | 4-8 hrs | CHOP | Upregulated protein expression | |

| Breast Tumor Xenografts | BTdCPU | 175 mg/kg/d | 3 weeks | p-eIF2α | Significantly elevated phosphorylation |

Protocol 3: Analysis of Gene Expression by Real-Time PCR (qPCR)

This protocol is used to quantify the change in mRNA levels of BTdCPU target genes, such as CHOP.

Materials:

-

Treated cell samples (from Protocol 2)

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

-

SYBR Green or TaqMan qPCR master mix

-

Gene-specific primers for CHOP and a housekeeping gene (e.g., GAPDH)

-

Real-Time PCR system

Procedure:

-

RNA Extraction: Extract total RNA from cells treated with BTdCPU (e.g., 10 µM for 4 hours) and control cells according to the kit manufacturer's protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA for all samples.

-

qPCR: Set up the qPCR reaction with cDNA, primers, and master mix. Run the reaction on a Real-Time PCR system.

-

Analysis: Calculate the relative expression of the target gene (CHOP) using the ΔΔCt method, normalizing to the housekeeping gene (GAPDH).

Quantitative Data Summary

| Cell Line | Treatment | Concentration | Duration | Target Gene | Result | Reference |

| MM1.S, MM1.R | BTdCPU | 10 µM | 4 hrs | CHOP mRNA | Upregulated mRNA levels | |

| CRL-2813 | BTdCPU | Not specified | Not specified | CHOP mRNA | Increased expression |

Applications and Considerations

-

Anti-Cancer Studies: BTdCPU is a powerful tool to explore the therapeutic potential of activating the HRI-eIF2α pathway in various cancers, especially those resistant to conventional therapies like dexamethasone-resistant multiple myeloma.

-

Specificity Confirmation: To confirm that the observed effects are HRI-dependent, experiments using siRNA to knock down HRI can be performed. A significant reduction in BTdCPU-induced eIF2α phosphorylation and cell death following HRI knockdown would confirm its specificity.

-

Combination Therapies: The pro-apoptotic effect of BTdCPU can be studied in combination with other anti-cancer agents, such as mTOR inhibitors (e.g., rapamycin), to identify potential synergistic or additive effects.

-